Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride
Overview
Description
Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Thiazole is a versatile moiety contributing to the development of various drugs and biologically active agents . .
Mode of Action
Thiazole-containing molecules can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems
Biochemical Pathways
Thiazole-containing compounds can affect various biochemical pathways
Biochemical Analysis
Biochemical Properties
Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins can lead to the modulation of protein function, affecting cellular processes such as signal transduction and gene expression.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, thiazole derivatives have been reported to impact the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects . Additionally, the compound’s influence on cellular metabolism can lead to changes in energy production and utilization within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability, with some compounds being more prone to degradation than others . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory properties. At higher doses, the compound may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, thiazole derivatives have been shown to affect the metabolism of carbohydrates and lipids, leading to changes in energy production and storage . Understanding the metabolic pathways associated with the compound is crucial for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can determine the compound’s bioavailability and efficacy in different tissues and organs.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often require refluxing in an appropriate solvent, such as ethyl alcohol, and the use of catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals due to its stability and reactivity.
Comparison with Similar Compounds
Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate hydrochloride can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.
4-Methylthiazole: Used in flavor and fragrance industries due to its distinct aroma.
Thiamine (Vitamin B1): An essential nutrient involved in energy metabolism.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-4-12-7(11)6-5(2)10-8(9-3)13-6;/h4H2,1-3H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCKHJPPLZPUHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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